4-Iodo-5-methyl-1H-pyrazol-3-amine
Description
4-Iodo-5-methyl-1H-pyrazol-3-amine (CAS: 81542-52-1) is a halogenated pyrazole derivative characterized by an iodine atom at position 4, a methyl group at position 5, and an amine group at position 3 of the pyrazole ring. Its molecular formula is C₄H₆IN₃, with an approximate molecular weight of 223 g/mol. This compound is of interest in medicinal chemistry and materials science due to its versatile functional groups, which can be tailored for applications such as kinase inhibition or as a building block in organic synthesis .
Properties
IUPAC Name |
4-iodo-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVKMQDLYRBZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510998 | |
| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81542-52-1 | |
| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81542-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methyl-1H-pyrazol-3-amine typically involves the iodination of 5-methyl-1H-pyrazol-3-amine. One common method includes the reaction of 5-methyl-1H-pyrazol-3-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 4-azido-5-methyl-1H-pyrazol-3-amine or 4-cyano-5-methyl-1H-pyrazol-3-amine can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-iodo-5-methyl-1H-pyrazol-3-one.
Reduction Products: Reduction can yield this compound derivatives with altered functional groups.
Scientific Research Applications
4-Iodo-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-Iodo-5-methyl-1H-pyrazol-3-amine are best understood when compared to analogous pyrazole derivatives. Below is a detailed analysis of its similarities and distinctions with key compounds:
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Comparative Insights
Substituent Effects on Reactivity: The iodine atom in this compound facilitates halogen bonding and Suzuki-Miyaura cross-coupling, distinguishing it from non-halogenated analogs like 5-(4-methoxyphenyl)-1H-pyrazol-3-amine .
Hydrogen Bonding and Crystal Packing: The amine group in this compound acts as a hydrogen bond donor, enabling robust supramolecular interactions. In contrast, the methoxy group in 5-(4-methoxyphenyl)-1H-pyrazol-3-amine serves as a hydrogen bond acceptor, leading to distinct crystal packing patterns.
The phenyl group in 3-Methyl-1-phenyl-1H-pyrazol-5-amine contributes to hydrophobicity, favoring interactions with aromatic residues in protein binding pockets.
Synthetic Utility: Iodinated pyrazoles like this compound are pivotal intermediates in synthesizing biaryl compounds via metal-catalyzed couplings, whereas non-iodinated derivatives require alternative functionalization strategies.
Biological Activity
4-Iodo-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an iodine atom and a methyl group, which influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
This compound can undergo various chemical reactions, including:
- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.
- Coupling Reactions : It participates in coupling reactions, facilitating the synthesis of more complex molecules.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, potassium thiolate | Polar aprotic solvents |
| Oxidation | Hydrogen peroxide, potassium permanganate | Varies |
| Coupling | Palladium catalysts, bases like potassium carbonate | Varies |
Biological Activity
The biological activity of this compound encompasses a wide range of pharmacological effects:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For example, compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
- Antitumor Activity : Research indicates that this compound may possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines .
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, impacting metabolic pathways critical for cellular function. For instance, it has been evaluated as a potential inhibitor of key enzymes involved in cancer metabolism.
The mechanism of action for this compound varies depending on its application:
- Enzyme Interaction : It is known to interact with enzymes, leading to changes in their activity and influencing biochemical pathways.
- Receptor Modulation : The compound may modulate receptor activity, affecting signal transduction pathways critical for cellular responses.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .
Case Studies
Several studies have highlighted the potential of pyrazole derivatives in drug development:
- Anticancer Research : A study demonstrated that specific modifications to the pyrazole ring enhanced anticancer activity against breast cancer cell lines, showcasing the importance of structure–activity relationships (SAR) in optimizing therapeutic effects .
- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, supporting its use as a lead compound for antibiotic development .
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Iodo-1H-pyrazol-3-amines | Lacks methyl group at 5-position | Moderate antibacterial activity |
| 5-Methyl-1H-pyrazol-3-amines | Lacks iodine at 4-position | Limited anti-inflammatory effects |
| 4-Bromo-5-methyl-1H-pyrazol-3-amines | Bromine instead of iodine | Similar antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
